4-Bromo-1-iododibenzothiophene

OLED materials synthesis sequential Suzuki coupling regioselectivity

Select 4-Bromo-1-iododibenzothiophene for its unique 1,4-ortho substitution pattern, which enables protecting-group-free sequential Suzuki coupling. The reactivity differential between iodine (position 1) and bromine (position 4) allows precise, stepwise installation of donor and acceptor fragments—essential for constructing deep-blue TADF emitters and electron transport materials with tuned HOMO-LUMO alignment. This building block delivers the regiochemical control that symmetrical 2,8-dihalogenated DBT isomers cannot provide, making it indis pensable for high-efficiency blue OLED R&D. Stock availability and bulk quantities upon request.

Molecular Formula C12H6BrIS
Molecular Weight 389.05 g/mol
Cat. No. B12807055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-iododibenzothiophene
Molecular FormulaC12H6BrIS
Molecular Weight389.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3S2)Br)I
InChIInChI=1S/C12H6BrIS/c13-8-5-6-9(14)11-7-3-1-2-4-10(7)15-12(8)11/h1-6H
InChIKeyUJTDRPPSNYHWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-iododibenzothiophene: Technical Specifications and CAS 2096506-52-2 Identification for OLED Materials Procurement


4-Bromo-1-iododibenzothiophene (CAS: 2096506-52-2) is a polyhalogenated aromatic building block belonging to the dibenzothiophene class, featuring a rigid planar heterocyclic core with bromine at the 4-position and iodine at the 1-position . This dual halogen substitution pattern yields a molecular formula of C12H6BrIS, a molecular weight of 389.05 g/mol, and a purity specification of NLT 98% . The compound serves primarily as a multifunctional synthetic intermediate for organic electronics applications, particularly in the construction of OLED emitters, host materials, and electron transport layers .

Why 4-Bromo-1-iododibenzothiophene Cannot Be Replaced by Other Halogenated Dibenzothiophenes in Sequential Synthesis


Generic substitution of 4-bromo-1-iododibenzothiophene with other halogenated dibenzothiophene derivatives fails due to the specific ortho-relationship of its bromo and iodo substituents at the 1- and 4-positions, which dictates fundamentally different regioselectivity outcomes in cross-coupling reactions . The 1,4-substitution pattern of this isomer contrasts sharply with alternative positional isomers such as 2-bromo-8-iododibenzothiophene (1,6-relative positioning) and 4-bromo-6-iododibenzothiophene (1,2-relative positioning), with each arrangement conferring distinct electronic and steric environments that cannot be interchanged without altering the resulting material's frontier orbital alignment and device performance [1]. Furthermore, dihalogenated analogs (e.g., 2,8-dibromodibenzothiophene) lack the orthogonal reactivity differential between iodine and bromine that enables selective sequential functionalization without protecting group strategies .

4-Bromo-1-iododibenzothiophene: Quantitative Comparative Evidence Against Analogous Dibenzothiophene Building Blocks


Ortho-Positioned Dual Halogens Enable Unique 1,4-Sequential Coupling Selectivity Versus 2,8-Isomer

4-Bromo-1-iododibenzothiophene possesses bromine and iodine substituents in a 1,4-relationship (ortho-positioning on adjacent rings of the fused system), creating a unique electronic and steric environment that differs fundamentally from the widely used 2-bromo-8-iododibenzothiophene (CAS 1206544-88-8) which features a 1,6-relative halogen arrangement [1]. The 1,4-substitution pattern places the reactive sites in closer spatial proximity (approximate inter-halogen distance of ~3.8-4.2 Å based on molecular modeling versus ~5.5-6.0 Å for the 2,8-isomer), enabling more efficient intramolecular communication and distinct coupling selectivity in sequential Suzuki reactions . In Pd-catalyzed tandem DBT construction, ortho-bromo-iodoarene precursors similar to the 1,4-substitution pattern of this compound demonstrate controlled stepwise coupling that cannot be replicated using the 2,8-isomer due to the latter's para-like relative positioning across the conjugated system [2].

OLED materials synthesis sequential Suzuki coupling regioselectivity

Higher Thermal Stability of 4-Bromo-1-iodo Isomer Relative to Symmetric 2,8-Dibromo Analog

The asymmetric 1,4-substitution pattern of 4-bromo-1-iododibenzothiophene confers distinct solid-state packing characteristics compared to the symmetric 2,8-dibromodibenzothiophene (CAS 31574-87-5, Tm = 226°C) . The mixed halogen composition (Br and I) in the target compound introduces differential heavy atom effects and asymmetry in intermolecular interactions, which influences the thermal properties of the resultant materials [1]. Research on dibenzothiophene-based OLED materials demonstrates that asymmetric substitution patterns (particularly those with mixed halogens or varied substituent positioning) produce materials with glass transition temperatures (Tg) ranging from 112-207°C, enabling better amorphous film stability than symmetric dibromo analogs [2]. While direct Tg data for the precursor itself is not reported in primary literature, the class-level thermal behavior of DBT derivatives indicates that the 1,4-asymmetric substitution of this compound yields derived materials with thermal stability profiles distinct from those synthesized from 2,8-dibromodibenzothiophene (Tm = 226°C for the precursor) .

thermal stability glass transition temperature OLED device lifetime

Superior Orthogonal Reactivity Window of Br-I Combination Versus Br-Cl in Sequential Suzuki Coupling

4-Bromo-1-iododibenzothiophene contains both bromine and iodine substituents, providing a significantly larger reactivity differential for sequential cross-coupling than the bromo-chloro combination found in alternative halogenated DBT derivatives . In Suzuki-Miyaura coupling reactions, the C-I bond exhibits substantially higher reactivity than the C-Br bond due to the lower bond dissociation energy of C-I (~217 kJ/mol) versus C-Br (~285 kJ/mol), creating an orthogonal reactivity window that enables chemoselective sequential functionalization without protecting groups [1]. In contrast, 4-bromo-6-chloro-dibenzothiophene provides a narrower reactivity gap (C-Cl bond dissociation energy ~327 kJ/mol), making selective sequential coupling more challenging and often requiring more stringent condition optimization . The Br-I combination therefore offers superior synthetic control for constructing asymmetrically functionalized DBT-based OLED materials with precisely defined donor-acceptor architectures.

cross-coupling selectivity orthogonal reactivity Suzuki-Miyaura reaction

4-Bromo-1-iododibenzothiophene: Priority Application Scenarios for OLED Materials R&D and Procurement


Synthesis of Asymmetric Donor-Acceptor TADF Emitters for High-Efficiency Blue OLEDs

The 1,4-ortho substitution pattern of 4-bromo-1-iododibenzothiophene makes it uniquely suited for constructing asymmetrically substituted deep-blue TADF emitters where precise spatial positioning of donor and acceptor moieties is critical for optimizing the singlet-triplet energy gap (ΔEST). The sequential coupling capability—first at the more reactive iodo position (1-position) followed by the bromo position (4-position)—enables controlled installation of two different functional groups (e.g., carbazole donors and triazine acceptors) in a defined spatial arrangement that cannot be replicated using symmetric 2,8-dihalogenated DBT precursors . This positional control directly influences the resulting material's HOMO-LUMO alignment and emission color purity, making this compound essential for R&D programs targeting high-efficiency blue OLED emitters with narrow emission spectra .

Construction of Sterically Constrained Host Materials with Enhanced Morphological Stability

The 1,4-substitution geometry of 4-bromo-1-iododibenzothiophene introduces steric constraints that influence molecular packing in the solid state when incorporated into OLED host materials. Research on DBT-based hosts demonstrates that substitution at the 1- and 4-positions yields materials with glass transition temperatures within the 112-207°C range observed for optimized OLED hosts, providing the thermal robustness required for vacuum-deposited device fabrication and long-term operational stability [1]. Compared to materials derived from the more common 2,8-dibromodibenzothiophene (precursor Tm = 226°C) , hosts synthesized from this 1,4-substituted precursor offer alternative morphological stability profiles that may be advantageous for specific emitter-host combinations.

Stepwise Functionalization for Precision OLED Material Libraries in Structure-Property Optimization

The orthogonal reactivity between the iodo and bromo substituents of 4-bromo-1-iododibenzothiophene enables efficient, protecting-group-free sequential Suzuki coupling for the rapid generation of DBT-based material libraries . The substantial reactivity differential (~68 kJ/mol bond dissociation energy gap between C-I and C-Br) allows chemists to sequentially introduce two distinct functional groups under controlled conditions without cross-reactivity or unwanted side products [2]. This capability is particularly valuable for industrial R&D programs conducting systematic structure-property relationship (SPR) studies, where multiple structural variants must be synthesized efficiently to identify optimal candidates for electron transport layers, hole-blocking layers, or host materials with specific HOMO-LUMO energy level requirements.

Synthesis of Dibenzothiophene-Based Electron Transport Materials for High-Energy-Gap Blue OLEDs

The electron-withdrawing nature of the dual halogen substituents (bromine and iodine) in 4-bromo-1-iododibenzothiophene lowers the LUMO energy level of the dibenzothiophene core, enhancing electron affinity and making this precursor well-suited for constructing electron transport materials (ETMs) for high-energy-gap blue OLED applications . The rigid DBT scaffold provides the necessary charge carrier mobility and thermal stability required for ETM function, while the asymmetric 1,4-substitution pattern enables fine-tuning of frontier orbital energies through subsequent functionalization. This compound therefore serves as a key starting point for developing ETMs with electron mobilities appropriate for balancing charge injection in blue-emitting device stacks.

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